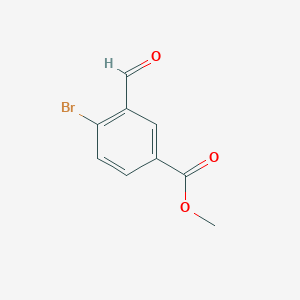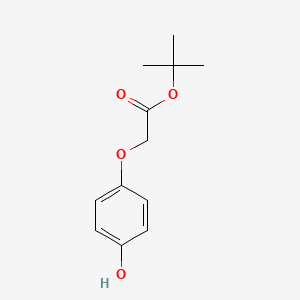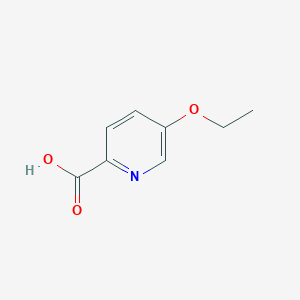![molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5](/img/structure/B1323033.png)
[3-(3-Isopropoxyphenyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Isopropoxyphenyl)propyl]amine is a versatile chemical compound used in various scientific studies. It has applications ranging from pharmaceutical research to material science, proving valuable in enhancing our understanding and advancing innovation.
Vorbereitungsmethoden
The synthesis of [3-(3-Isopropoxyphenyl)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropoxybenzaldehyde and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
[3-(3-Isopropoxyphenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-(3-Isopropoxyphenyl)propyl]amine has a wide range of scientific research applications, including:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is valuable in the synthesis of advanced materials with unique properties.
Biological Studies: It is employed in studying biological processes and interactions at the molecular level.
Industrial Applications: The compound finds use in various industrial processes, including the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of [3-(3-Isopropoxyphenyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
[3-(3-Isopropoxyphenyl)propyl]amine can be compared with other similar compounds, such as:
[3-(3-Methoxyphenyl)propyl]amine: This compound has a similar structure but with a methoxy group instead of an isopropoxy group.
[3-(3-Ethoxyphenyl)propyl]amine: Similar to the target compound but with an ethoxy group.
[3-(3-Propoxyphenyl)propyl]amine: This compound has a propoxy group, differing slightly in its alkyl chain length.
The uniqueness of this compound lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGSBPBALQENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)

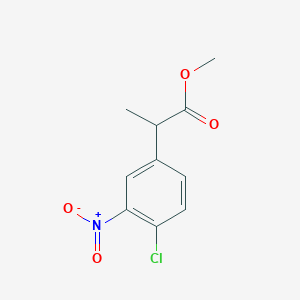
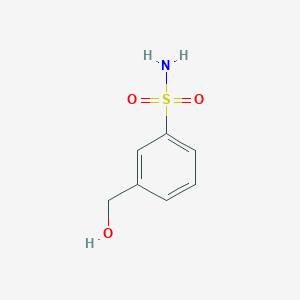
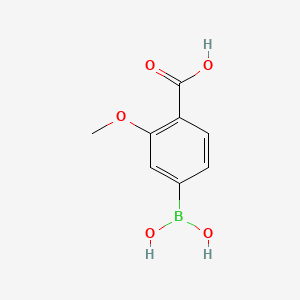
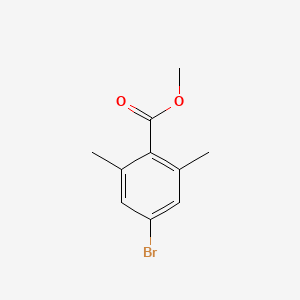
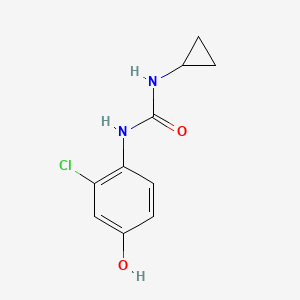
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1322969.png)
